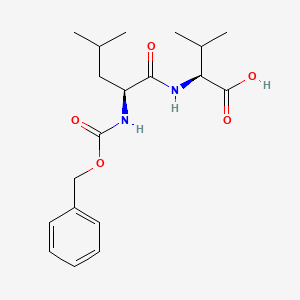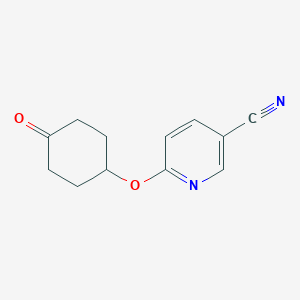
Z-Leu-val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Leu-val-OH, also known as (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl]amino]-4-methylpentanoic acid, is a dipeptide derivative. It is composed of leucine and valine, two essential amino acids, linked by a peptide bond. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-val-OH typically involves the coupling of N-CBZ-valine methyl ester with leucine. One common method includes dissolving the peptide in a mixture of tetrahydrofuran and water, followed by the addition of lithium hydroxide monohydrate at 0°C. The mixture is then stirred at room temperature overnight. The organic layer is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated to yield the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, forming corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted derivatives where the benzyloxy group is replaced by other functional groups.
Applications De Recherche Scientifique
Z-Leu-val-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and stability.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial or anticancer properties.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
Mécanisme D'action
The mechanism of action of Z-Leu-val-OH involves its interaction with specific molecular targets, primarily through its peptide bond. It can act as a substrate for proteolytic enzymes, leading to the formation of smaller peptide fragments. These fragments can then interact with various signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway, influencing cellular processes like protein synthesis and metabolism .
Comparaison Avec Des Composés Similaires
Z-Leu-leu-OH: Another dipeptide derivative with similar properties but different amino acid composition.
Z-Val-leu-OH: Similar structure but with valine and leucine in reversed positions.
Z-Leu-ile-OH: Contains isoleucine instead of valine.
Uniqueness: Z-Leu-val-OH is unique due to its specific combination of leucine and valine, which imparts distinct physicochemical properties and biological activities. Its stability and reactivity make it a valuable compound in peptide synthesis and research.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
7801-70-9 |
|---|---|
Formule moléculaire |
C19H28N2O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(17(22)21-16(13(3)4)18(23)24)20-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,25)(H,21,22)(H,23,24) |
Clé InChI |
MUJSLBXYEJRINU-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chloropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8589152.png)
![3(2H)-Isothiazolone, 2-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8589166.png)



![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B8589196.png)
![N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide](/img/structure/B8589203.png)


![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B8589225.png)


![(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide](/img/structure/B8589257.png)
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8589264.png)
